Product packaging for Benzyl-pyridin-4-ylmethyl-amine(Cat. No.:CAS No. 73325-67-4)

Benzyl-pyridin-4-ylmethyl-amine

Cat. No.: B1331903
CAS No.: 73325-67-4
M. Wt: 198.26 g/mol
InChI Key: LORNZWHHOVIGHG-UHFFFAOYSA-N
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Description

Benzyl-pyridin-4-ylmethyl-amine is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2 B1331903 Benzyl-pyridin-4-ylmethyl-amine CAS No. 73325-67-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-N-(pyridin-4-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORNZWHHOVIGHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73325-67-4
Record name N-(Phenylmethyl)-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73325-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Chemical Derivatization of Benzyl Pyridin 4 Ylmethyl Amine and Its Analogues

Established Synthetic Routes to Benzyl-pyridin-4-ylmethyl-amine

Several synthetic strategies have been developed to produce this compound, with the most common methods being nucleophilic substitution, reductive amination, and various alkylation approaches.

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions offer a direct route to this compound. This typically involves the reaction of a benzyl (B1604629) halide with 4-pyridinemethanamine (also known as 4-picolylamine). The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. vulcanchem.com The end product of the reaction between para- and meta-substituted benzylamines and benzyl bromide in methanol (B129727) has been identified as dibenzylamine (B1670424) derivatives. researchgate.net

A study on the nucleophilic substitution reactions of meta- and para-substituted benzylamines with benzyl bromide in methanol indicated a second-order reaction mechanism. researchgate.net The rate of this SN2-type reaction is influenced by the electronic nature of the substituents on the benzylamine (B48309), with electron-donating groups increasing the reaction rate and electron-withdrawing groups decreasing it. researchgate.net

Reductive Amination Protocols

Reductive amination is a widely used and versatile method for synthesizing this compound. This two-step, one-pot process involves the initial formation of a Schiff base (imine) from the condensation of 4-pyridinemethanamine and a benzaldehyde (B42025) derivative, followed by in-situ reduction of the imine to the corresponding amine. vulcanchem.comarkat-usa.org

A common protocol involves reacting 4-picolylamine with benzaldehyde in a protic solvent like methanol. A reducing agent, such as sodium cyanoborohydride (NaCNBH₃) or sodium borohydride (B1222165) (NaBH₄), is then added to reduce the intermediate imine. vulcanchem.comchemicalbook.com To drive the initial equilibrium towards the formation of the imine, dehydrating agents like 4Å molecular sieves are often employed to remove the water generated during the condensation step. vulcanchem.com Yields for this method can vary, typically ranging from 38% to 65%, depending on the specific substrates and reaction conditions. vulcanchem.com

Alternative reducing systems, such as sodium borohydride in the presence of acetic acid, have also been successfully used for the reductive amination of arylaldehydes with various amines. arkat-usa.org For more complex syntheses, such as the preparation of (1-Benzyl-4-methylpiperidin-3-yl)-methylamine, reductive amination can be carried out using reagents like sodium triacetoxyborohydride (B8407120) or a combination of a Lewis acid like Titanium(IV) isopropoxide and a reducing agent like sodium borohydride. googleapis.comgoogle.com

Alkylation Approaches

Alkylation of 4-picolylamine with a suitable benzylating agent is another effective strategy. This method involves the direct introduction of the benzyl group onto the nitrogen atom of 4-picolylamine. The reaction is typically performed in the presence of a base to facilitate the nucleophilic attack of the amine on the benzyl halide.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the systematic exploration of structure-activity relationships, which is crucial in drug discovery. Modifications can be introduced on either the benzyl moiety or the pyridine (B92270) ring.

Modifications on the Benzyl Moiety

Introducing substituents onto the benzyl ring can significantly impact the biological activity of the resulting compounds. This is typically achieved by using appropriately substituted benzaldehydes in reductive amination reactions or substituted benzyl halides in nucleophilic substitution reactions.

For instance, studies on related N-benzylpyridinium compounds have shown that substitutions on the benzyl ring, such as the addition of methoxy (B1213986) groups or halogens like chlorine and fluorine, can enhance binding to specific enzyme targets and improve potency. vulcanchem.com The synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives has demonstrated that a variety of substituents on the benzyl ring, including methyl, ethyl, isopropyl, and fluoro groups, can be well-tolerated and lead to potent compounds. acs.org

Starting Material (Substituted Benzaldehyde)ReagentProductReference
4-Nitrobenzaldehyde1-Methylpiperazine, NaBH₄, Acetic AcidN-(4-Nitrobenzyl)-1-methylpiperazine arkat-usa.org
Benzaldehyde2-Picolylamine, NaBH₄Benzyl-pyridin-2-ylmethyl-amine chemicalbook.com
4-Methylbenzaldehyde2-Picolylamine(4-Methyl-benzyl)-pyridin-2-ylmethyl-amine sigmaaldrich.com
3,4,5-Trimethoxybenzaldehyde4-PicolylaminePyridin-4-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine nih.gov

Substitutions on the Pyridine Ring

Modifying the pyridine ring of this compound can also lead to derivatives with altered properties. This can be achieved by starting with a substituted pyridine derivative in the initial synthesis.

For example, the synthesis of N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides involved the use of 2-amino-4-methylpyridine (B118599) to introduce a methyl group onto the pyridine moiety. nuph.edu.ua In another study, various substituents were introduced onto the pyridine ring of benzylpiperidine derivatives to explore their biological activities. unisi.it The synthesis of polysubstituted pyridines often involves multi-step sequences, starting from simple precursors and building up the complexity of the molecule. nih.gov For instance, highly substituted pyridines can be prepared via a three-step route involving a Hosomi-Sakurai allylation/oxidative cleavage sequence to form a 1,5-dicarbonyl intermediate, which is then cyclized with hydroxylamine (B1172632) hydrochloride. nih.gov

Starting Pyridine DerivativeReagent(s)Modification on Pyridine RingReference
2-Amino-4-methylpyridineTriethyl methanetricarboxylate, BenzylaminesMethyl group at position 8 of a pyrido[1,2-a]pyrimidine (B8458354) nucleus nuph.edu.ua
3-Amino-4-methyl pyridineAlkyl/aryl acid anhydride (B1165640)/chloride, Benzyl halide, Reducing agentN-acylation, Quaternization, and Partial reduction of the pyridine ring google.comgoogle.com
2,4-Dichloro-5-methylpyrimidinetert-Butyl 4-(aminomethyl)piperidine-1-carboxylate, Suzuki coupling reagentsIntroduction of a substituted piperidinylmethylamino group and an aryl/heteroaryl group acs.org
Pyridine derivativesVarious reagentsIntroduction of cyano, phenyl, and N-(prop-2-yn-1-yl)amino groups csic.es

Derivatization at the Amine Nitrogen

The secondary amine nitrogen in this compound is a key functional group that allows for extensive chemical modification. Derivatization at this site is crucial for developing analogues with diverse properties. Common strategies include acylation and alkylation.

Acylation: The introduction of an acyl group onto the amine nitrogen forms an amide bond. This transformation is typically achieved by reacting the amine with acylating agents like acyl chlorides or anhydrides. For instance, benzoyl chloride can be used in a Schotten-Baumann reaction to introduce a benzoyl group, a process noted for being fast and effective at room temperature. chromatographyonline.com This method enhances the hydrophobicity of the parent molecule. chromatographyonline.com Similarly, acetic anhydride can be employed to introduce an acetyl group. googleapis.com

Alkylation: The introduction of an additional alkyl group to the secondary amine results in a tertiary amine. While direct alkylation with alkyl halides can be challenging to control and may lead to overalkylation, alternative methods are preferred. masterorganicchemistry.com Reductive amination, for example, offers a more controlled approach. masterorganicchemistry.com Another strategy involves using N-aminopyridinium salts as ammonia (B1221849) surrogates, which allows for selective mono-alkylation. chemrxiv.org This method is effective for a range of alkyl groups, including primary benzyl and allyl iodides. chemrxiv.org The choice of base is critical; carboxylate bases tend to yield the alkylated pyridinium (B92312) intermediate, whereas stronger bases like tert-butoxides can lead directly to the depyridylated secondary amine product. chemrxiv.org

Derivatization TypeReagent ClassExample ReagentResulting Functional Group
AcylationAcyl HalideBenzoyl ChlorideAmide
AcylationAcid AnhydrideAcetic AnhydrideAmide
AlkylationAlkyl HalideBenzyl IodideTertiary Amine
AlkylationAldehyde (via Reductive Amination)FormaldehydeTertiary Amine (N-methyl)

Advanced Synthetic Techniques and Catalyst-Assisted Preparations

Modern synthetic chemistry offers sophisticated methods for preparing this compound and its analogues with high efficiency and stereocontrol. These include multi-component reactions and enantioselective catalysis.

Multi-component Reaction Integration

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. mdpi.com This approach is advantageous for creating diverse molecular libraries quickly and with reduced waste compared to traditional multi-step syntheses. mdpi.comlongdom.org

For the synthesis of structures related to this compound, MCRs can be employed to construct the substituted pyridine core. For example, a one-pot reaction of 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines can yield 4-substituted aminopyrido[2,3-d]pyrimidines under solvent-free conditions. mdpi.comsciforum.net Another approach involves the reaction of enaminones, benzaldehyde, and hydrazine (B178648) derivatives to produce substituted pyrazoles and pyrazolo[3,4-b]pyridines in water, highlighting the "green" aspect of some MCRs. longdom.org These strategies demonstrate the potential for MCRs to rapidly generate complex heterocyclic scaffolds related to the title compound.

Enantioselective Synthesis for Chiral Analogues

Many biologically active molecules are chiral, and often only one enantiomer is responsible for the desired effect. Therefore, methods for enantioselective synthesis are critical. For chiral analogues of this compound, this involves creating a stereocenter, typically at the carbon atom adjacent to the amine.

Asymmetric reductive amination is a powerful tool for this purpose. wikipedia.org This can be achieved by using a chiral catalyst during the reduction of the intermediate imine. Chiral dirhodium catalysts, for example, have been used for stereoselective C-H bond activation. nih.gov Similarly, ruthenium and iridium-based chiral catalysts are employed in asymmetric hydrogenation to produce chiral amines. googleapis.com Nickel/photoredox dual catalysis, using chiral bi-oxazoline (BiOX) ligands, has emerged as an effective method for the asymmetric cross-coupling of N-heterobenzylic trifluoroborate salts with aryl bromides, providing access to enantioenriched N-benzylic heterocycles. nih.gov

Another strategy involves the use of chiral auxiliaries. For example, (R)-α-methylphenethylamine can be used as a chiral auxiliary to react with a ketone, forming an imine. Subsequent reduction, catalyzed by platinum on carbon (Pt/C), yields a chiral amine intermediate. google.com The auxiliary can then be removed to provide the desired enantioenriched amine. google.com

Synthetic StrategyCatalyst/Auxiliary TypeExampleKey Feature
Asymmetric HydrogenationChiral Metal CatalystRuthenium/Iridium-based catalystsDirect catalytic reduction of a prochiral imine. googleapis.com
Asymmetric Cross-CouplingNi/Photoredox Dual Catalysis(BiOX)Ni ComplexForms C(sp²)-C(sp³) bonds with high enantioselectivity. nih.gov
Chiral Auxiliary MethodChiral Amine(R)-α-methylphenethylamineForms a diastereomeric intermediate that directs stereochemistry. google.com
Asymmetric Transfer HydrogenationChiral Metal CatalystRhodium-based catalystsStereoselective reduction of ketones to chiral alcohols, precursors to amines. nih.gov

Process Optimization and Scale-up Considerations in this compound Synthesis

Translating a synthetic route from a laboratory scale to industrial production presents numerous challenges related to cost, safety, efficiency, and environmental impact. For the synthesis of this compound, a common route is the reductive amination of 4-pyridinemethanamine with benzaldehyde. vulcanchem.com

Key considerations for process optimization and scale-up include:

Reducing Agent Selection: While laboratory syntheses might use reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), these have drawbacks for large-scale production. masterorganicchemistry.comchemicalbook.com NaBH₃CN is toxic, and sodium triacetoxyborohydride can be moisture-sensitive and pyrophoric. google.comacsgcipr.org Catalytic hydrogenation over a supported metal catalyst (e.g., Palladium on carbon) is often a more ideal, "greener" alternative for industrial applications. acsgcipr.org However, issues with catalyst reproducibility can sometimes arise. acsgcipr.org Safer, stable borane (B79455) complexes like 2-picoline borane are also viable alternatives. acsgcipr.org

Catalyst Efficiency and Cost: The choice between homogeneous and heterogeneous catalysts is critical. Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the product mixture. nih.gov Heterogeneous catalysts (e.g., Pd/C, Pt/C, Raney Nickel) are generally preferred in industry because they are easily filtered out and can often be recycled, although they may require harsher conditions. google.comnih.gov The cost of precious metal catalysts like platinum, palladium, and ruthenium is also a significant factor. googleapis.comgoogle.com

Reaction Conditions: Optimizing solvent, temperature, and pressure is crucial for maximizing yield and minimizing side reactions. For example, sealed-tube reactions, while effective in the lab, are difficult to implement on a large scale. googleapis.comgoogle.com The use of solvent-free conditions, as seen in some MCRs, is highly desirable from an environmental and cost perspective. mdpi.com

Process Simplification: Multi-step syntheses involving protection and deprotection steps are inefficient for large-scale production due to increased material consumption and waste generation. googleapis.comgoogle.com Developing one-pot procedures, such as direct reductive amination where the intermediate imine is not isolated, significantly streamlines the process. wikipedia.orgyoutube.com

Purification: The need for purification methods like column chromatography is a major bottleneck in scaling up, being both time-consuming and solvent-intensive. googleapis.com Developing processes that yield a product of high purity directly from the reaction, or that can be purified by crystallization, is a key goal in process chemistry.

Chemical Reactivity and Transformation Mechanisms of Benzyl Pyridin 4 Ylmethyl Amine

Amine Reactivity Profiles

The secondary amine group in benzyl-pyridin-4-ylmethyl-amine is a key center for reactivity, readily undergoing reactions typical of secondary amines.

N-Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing for N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the amine with alkyl halides, such as methyl iodide, or with alcohols in the presence of a suitable catalyst. rsc.orgchemrxiv.org For instance, the reaction with benzyl (B1604629) chloride can be carried out in the presence of a base to yield the corresponding tertiary amine. google.com The use of transition metal catalysts, such as those based on ruthenium or nickel, can facilitate the N-alkylation of amines with alcohols under neat conditions. researchgate.netresearchgate.net These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is first dehydrogenated to an aldehyde, which then undergoes reductive amination with the amine.

N-Acylation occurs when the amine reacts with acylating agents like acyl chlorides or anhydrides. For example, reaction with acetyl chloride in the presence of a base would yield N-(benzyl)-N-(pyridin-4-ylmethyl)acetamide. This reaction proceeds through a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

C-N Bond Formation Mechanisms

The secondary amine of this compound can participate in various carbon-nitrogen (C-N) bond-forming reactions, which are fundamental in the synthesis of more complex nitrogen-containing compounds. tcichemicals.compageplace.de

One of the most significant C-N bond formation reactions is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of C(aryl)-N bonds. In this context, this compound could react with aryl halides or triflates in the presence of a palladium catalyst and a strong base to form N-aryl-N-benzyl-N-(pyridin-4-ylmethyl)amine. tcichemicals.com The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to yield the N-arylated amine and regenerate the Pd(0) catalyst.

Another important C-N bond formation method is reductive amination . While this is more commonly used for the synthesis of this compound itself (from 4-picolylamine and benzaldehyde), the secondary amine can, in principle, react with other aldehydes or ketones in the presence of a reducing agent to form more substituted amines. vulcanchem.comgoogle.com

Furthermore, nickel-catalyzed cross-coupling reactions have been developed to transform benzylic amines into di(hetero)arylmethanes by activating the C-N bond. nih.gov This involves converting the benzylamine (B48309) into a pyridinium (B92312) salt, which then undergoes cross-coupling with an arylboronic acid. nih.gov

Pyridyl Ring Reactivity and Functionalization

The pyridine (B92270) ring in this compound is an electron-deficient aromatic system, which influences its reactivity. The nitrogen atom in the ring deactivates it towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the 3- and 5-positions. However, these reactions are generally sluggish.

Conversely, the pyridyl ring is susceptible to nucleophilic aromatic substitution (SNAr) , particularly at the 2- and 4-positions, especially if a good leaving group is present. Functionalization of the pyridine ring can also be achieved through lithiation . Treatment with a strong base like n-butyllithium can lead to deprotonation at the position ortho to the nitrogen (the 2-position), creating a nucleophilic center that can react with various electrophiles.

The nitrogen atom of the pyridine ring can also be quaternized by reacting with alkyl halides, such as benzyl bromide, to form a pyridinium salt. googleapis.com This modification significantly alters the reactivity of the pyridine ring, making it more susceptible to reduction and other transformations. googleapis.com

Benzyl Group Transformations

The benzyl group offers additional sites for chemical reactions. The benzylic C-H bonds are relatively weak and can be susceptible to oxidation. The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution.

Ortho-Benzylation Mechanisms

While not a direct transformation of the existing benzyl group, understanding the mechanisms of introducing a benzyl group, particularly at the ortho position of an aromatic amine, provides insight into related C-C bond formations. Ortho-benzylation can be achieved through various catalytic methods. One approach involves the reaction of an aromatic amine with a benzyl halide in the presence of a catalyst that directs the substitution to the ortho position.

Interaction with Oxidizing and Reducing Agents

The different functional groups in this compound exhibit distinct behaviors when treated with oxidizing and reducing agents.

Oxidation: The secondary amine can be oxidized to various products depending on the reagent and reaction conditions. Mild oxidizing agents might lead to the formation of an imine or an enamine, while stronger agents could potentially cleave the C-N bonds. The benzyl group's benzylic C-H bonds are also susceptible to oxidation, which could lead to the formation of a ketone.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions, often using catalysts like platinum oxide or palladium on carbon (Pd/C). googleapis.comresearchgate.net However, care must be taken as Pd/C can also catalyze the hydrogenolysis (cleavage) of the benzyl group (debenzylation). google.comresearchgate.net The choice of reducing agent is therefore crucial. For instance, sodium borohydride (B1222165) is generally not strong enough to reduce the pyridine ring but can be used in reductive amination processes. googleapis.comresearchgate.net The reduction of a nitro group on the benzyl ring to an amine has been attempted with reagents like SnCl₂·2H₂O and H₂/Pd/C, with the latter sometimes leading to debenzylation. researchgate.net Alternative reducing agents like zinc or iron in acidic media have been suggested to avoid this side reaction. researchgate.net

Coordination Chemistry and Metal Complexation of Benzyl Pyridin 4 Ylmethyl Amine

Ligand Design Principles and Chelating Properties

Benzyl-pyridin-4-ylmethyl-amine possesses key structural features that make it a promising candidate as a chelating ligand. The fundamental design principle revolves around the presence of at least two donor atoms, the pyridine (B92270) nitrogen and the secondary amine nitrogen, which can coordinate to a single metal center to form a stable chelate ring. purdue.edu Such bidentate ligands are known to form more stable complexes than their monodentate counterparts due to the chelate effect.

The chelating properties of pyridinylmethylamine derivatives are significantly influenced by the steric and electronic nature of the substituents on both the pyridine ring and the amine nitrogen. rsc.orgnih.gov For instance, bulky substituents can influence the coordination geometry and the nuclearity of the resulting metal complexes. nih.gov In related systems, the introduction of different groups has been shown to modulate the σ-donor and π-acceptor properties of the ligand, which in turn affects the stability and reactivity of the metal complex. nih.gov

The pyridine ring itself is a weak π-acceptor ligand, and its coordination to a metal ion is a fundamental aspect of its chemistry. wikipedia.org The secondary amine provides a strong σ-donor site. The combination of a π-accepting pyridine ring and a σ-donating amine in a flexible ethylamine (B1201723) backbone allows the ligand to adopt various conformations to satisfy the geometric preferences of different metal ions. This adaptability is a key principle in the design of versatile chelating ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridinylmethylamine-type ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.comjscimedcentral.com The choice of metal salt, solvent, and reaction conditions can influence the final structure and composition of the complex.

Copper-Pyridin-4-ylmethyl-amine Complexes

While direct synthesis of copper complexes with this compound is not reported, extensive research on analogous ligands provides a strong predictive framework. For example, copper(II) complexes with related N-substituted pyridinylmethylamine ligands have been synthesized and characterized. researchgate.net The reaction of copper(II) salts with these ligands often yields monomeric or dimeric species, depending on the stoichiometry and the nature of the anions present. researchgate.netmdpi.com

The characterization of these copper complexes typically involves a combination of spectroscopic techniques and X-ray crystallography. Infrared (IR) spectroscopy can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the pyridine ring and the N-H bond of the amine. ekb.eg UV-Visible spectroscopy provides information about the d-d electronic transitions of the copper ion, which is indicative of the coordination geometry. mdpi.com

The synthesis of copper(I) complexes with related pyridylmethylamide ligands has also been reported, often starting from a Cu(I) source like [Cu(CH3CN)4]PF6. rsc.org These complexes are generally sensitive to air and require inert atmosphere techniques for their preparation and handling.

Table 1: Examples of Synthesized Copper Complexes with Analogous Pyridinylmethylamine Ligands

LigandCopper SaltResulting ComplexReference
N-(2-pyridylmethyl)acetamide[Cu(CH3CN)4]PF6[Cu(HL)2]PF6 rsc.org
2-phenyl-N-(2-pyridylmethyl)acetamideCu(ClO4)2Cu4(L(Ph))4(OH)22 nih.gov
N-methyl-N-((pyridine-2-yl)methyl)benzeneamineCuCl2Dimeric Cu(II) complex researchgate.net

Other Transition Metal Coordination

Beyond copper, pyridinylmethylamine ligands are capable of coordinating with a wide range of other transition metals. For instance, complexes of nickel(II), zinc(II), and cadmium(II) with N-methyl-N-((pyridine-2-yl)methyl)benzeneamine have been synthesized. researchgate.net The synthesis of these complexes generally follows similar procedures to those used for copper complexes, involving the direct reaction of the ligand with the corresponding metal salt.

The coordination chemistry of rhodium(II) with the related bidentate ligand 2-(aminomethyl)pyridine has been studied, revealing a stepwise chelation process. figshare.com This suggests that this compound could also form stable complexes with second and third-row transition metals. Iron-sulfur core complexes have also been studied with related ligands, highlighting the versatility of the pyridinylmethylamine scaffold in stabilizing various metal centers. researchgate.net

Stabilization of Metal Oxidation States within Complexes

The electronic properties of the this compound ligand, arising from the combination of the pyridine and amine donor groups, play a crucial role in stabilizing specific oxidation states of the coordinated metal ion. The strong σ-donating ability of the amine group helps to stabilize higher oxidation states, while the π-acceptor character of the pyridine ring can stabilize lower oxidation states.

In related copper(I) complexes with pyridylmethylamide ligands, the steric bulk of the substituents has been shown to have a significant impact on the stability of the +1 oxidation state towards air oxidation. rsc.org For example, a copper(I) complex with a bulky triphenyl-substituted ligand was found to be exceptionally stable. rsc.org This suggests that the benzyl (B1604629) group in this compound could provide a degree of steric protection to the metal center, potentially influencing the stability of its various oxidation states.

The ability of pyridinyl-containing ligands to stabilize different oxidation states is also evident in the chemistry of ruthenium complexes, where the ligand framework can support Ru(II) and Ru(III) states, often with accessible redox potentials. researchgate.net

Structural Analysis of Metal-Ligand Architectures

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of metal complexes. While no crystal structure of a this compound complex is available, the structures of numerous analogous complexes provide a clear picture of the expected coordination modes and geometries.

In complexes with related bidentate pyridinylmethylamine ligands, the ligand typically forms a five-membered chelate ring with the metal center. researchgate.netfigshare.com The coordination geometry around the metal ion is influenced by the steric demands of the ligand and the nature of any co-ligands or counter-ions present. For example, copper(II) complexes with related ligands have been observed to adopt square pyramidal or distorted trigonal bipyramidal geometries. researchgate.net

The structural flexibility of the ethylamine backbone allows for variations in the bite angle of the chelate, enabling the ligand to accommodate a range of metal ion sizes and coordination preferences. This can lead to the formation of diverse and intricate metal-ligand architectures, including monomeric, dimeric, and polymeric structures. nih.govresearchgate.net

Table 2: Structural Features of Metal Complexes with Analogous Pyridinylmethylamine Ligands

Metal IonLigandCoordination GeometryKey Structural FeatureReference
Cu(I)N-(2-pyridylmethyl)acetamideDistorted tetrahedralMononuclear complex rsc.org
Cu(II)N-methyl-N-((pyridine-2-yl)methyl)benzeneamineSquare pyramidalDimeric structure researchgate.net
Cd(II)N-methyl-N-((pyridine-2-yl)methyl)benzeneamineDistorted trigonal bipyramidalDimeric structure researchgate.net
Zn(II)N-methyl-N-((pyridine-2-yl)methyl)benzeneamineDistorted tetrahedralMonomeric complex researchgate.net

Biological and Pharmacological Investigations of Benzyl Pyridin 4 Ylmethyl Amine Derivatives

Enzyme Inhibition Profiles

The structural framework of Benzyl-pyridin-4-ylmethyl-amine has been incorporated into various molecules to target specific enzymatic activities. These derivatives have shown significant inhibitory potential against enzymes crucial in neurodegenerative diseases and cancer, among other pathologies.

Derivatives incorporating the benzyl-pyridinium or related benzyl-piperidine moieties have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the cholinergic hypothesis of Alzheimer's disease.

A series of coumarin-based N-benzyl pyridinium (B92312) compounds were synthesized and evaluated for their cholinesterase inhibitory activity. ut.ac.ir Among these, one of the most potent was found to be a non-competitive inhibitor of AChE with a Kᵢ value of 0.356 µM. ut.ac.ir This compound exhibited IC₅₀ values of 0.247 µM against AChE and 1.68 µM against BuChE. ut.ac.ir

In another study, N-benzyl pyridinium styryl derivatives were investigated, leading to the identification of compound 7av (SB-1436) as a potent dual inhibitor of both enzymes. acs.orgsemanticscholar.org Kinetic analysis revealed that this compound inhibits both AChE and BuChE in a non-competitive manner, with Kᵢ values of 46 nM and 115 nM, respectively. acs.orgsemanticscholar.org Its corresponding IC₅₀ values were 176 nM for AChE and 370 nM for BuChE. acs.orgsemanticscholar.org

Furthermore, research into 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives (BOPs) identified compounds with dual inhibitory capacity. researchgate.net Specifically, the derivative BOP-1 was the most active dual inhibitor with an IC₅₀ of 5.90 µM for AChE and 6.76 µM for BuChE. researchgate.net Another compound in the series, BOP-8, showed the highest potency for AChE, with an IC₅₀ of 1.11 µM. researchgate.net

Polyfunctionalized pyridines have also been explored. The compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (compound 5) demonstrated potent dual-target activity, with an IC₅₀ of 13 nM for AChE and 3.1 µM for BuChE. nih.govresearchgate.net

Compound Class/NameTarget EnzymeIC₅₀KᵢInhibition Type
Coumarin-N-benzyl pyridinium (5l)AChE0.247 µM0.356 µMNon-competitive
Coumarin-N-benzyl pyridinium (5l)BuChE1.68 µMN/AN/A
N-benzyl pyridinium styryl (7av)AChE176 nM46 nMNon-competitive
N-benzyl pyridinium styryl (7av)BuChE370 nM115 nMNon-competitive
BOP derivative (BOP-1)AChE5.90 µMN/AN/A
BOP derivative (BOP-1)BuChE6.76 µMN/AN/A
BOP derivative (BOP-8)AChE1.11 µMN/AN/A
Polyfunctionalized pyridine (B92270) (5)AChE13 nMN/AN/A
Polyfunctionalized pyridine (5)BuChE3.1 µMN/AN/A

The aberrant expression of JumonjiC (JmjC) domain-containing histone demethylases has been linked to cancer, making them attractive targets for therapeutic intervention. tandfonline.comnih.gov Virtual screening and subsequent optimization identified a novel scaffold of substituted 2-(2-aminopyrimidin-4-yl)pyridine-4-carboxylates as potent inhibitors of the JMJD2A demethylase. tandfonline.comnih.gov

Within this series, derivatives featuring a small basic aromatic substituent, such as a pyridine group (compound 9b), were found to be remarkably potent, with an IC₅₀ value of 0.9 µM against JMJD2A. tandfonline.com Structure-activity relationship studies showed that replacing the (pyridin-4-yl)methyl substituent with a more lipophilic benzyl (B1604629) unit resulted in a compound (9ac) that, while not showing a dramatic change in in vitro potency, did exhibit a significant reduction in cancer cell proliferation. tandfonline.com This suggests that the benzyl modification improved cell permeability. tandfonline.com Kinetic experiments and a cocrystal X-ray structure confirmed that these compounds act as competitive inhibitors with respect to the 2-oxoglutarate cofactor. nih.gov

The deubiquitinating enzyme complex USP1/UAF1 is a regulator of the DNA damage response and is considered a promising target for anticancer therapies. acs.orgnih.govresearchgate.net Medicinal chemistry efforts have led to the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent and selective inhibitors of this complex. acs.orgnih.gov

A key compound from this class, ML323, exhibits nanomolar inhibitory potency against USP1/UAF1 with an IC₅₀ of 76 nM. researchgate.net This inhibition is highly selective; ML323 shows remarkable selectivity over numerous other deubiquitinases (DUBs), proteases, and kinases. researchgate.netsemanticscholar.orgnih.gov The inhibitory mechanism of ML323 involves the reversible replacement of part of the hydrophobic core of USP1. researchgate.net This induces conformational changes in the secondary structure, leading to rearrangements in the active center and subsequent inhibition of USP1 activity. researchgate.net Research has demonstrated a strong correlation between the IC₅₀ values of these derivatives for USP1/UAF1 inhibition and their anticancer activity in non-small cell lung cancer cells. acs.orgnih.gov

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in treating neurodegenerative disorders like Parkinson's disease. nih.govmdpi.comresearchgate.net A series of 24 pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their MAO inhibitory activity. nih.govmdpi.com

The majority of these compounds displayed a higher inhibitory potency against MAO-B than MAO-A. nih.govmdpi.com Compound S5 emerged as the most potent MAO-B inhibitor, with an IC₅₀ value of 0.203 µM. nih.govmdpi.com It also demonstrated the highest selectivity, with a selectivity index (SI) of 19.04 for MAO-B over MAO-A. nih.govmdpi.com In contrast, the most potent MAO-A inhibitor in the series, compound S15, had an IC₅₀ of 3.691 µM. nih.govmdpi.com

Kinetic studies revealed the mechanism of the most potent compounds. Both S5 and S16 were found to be competitive and reversible inhibitors of MAO-B. nih.gov The inhibitor constant (Kᵢ) values for MAO-B were determined to be 0.155 µM for S5 and 0.721 µM for S16. nih.gov

CompoundTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Inhibition TypeSelectivity Index (MAO-B/MAO-A)
S5MAO-B0.2030.155Competitive, Reversible19.04
S5MAO-A3.857N/AN/AN/A
S16MAO-B0.9790.721Competitive, ReversibleN/A
S15MAO-A3.691N/AN/AN/A

Receptor Binding and Ligand Activity

Beyond enzyme inhibition, the this compound scaffold is integral to ligands designed for specific receptor systems, particularly those involved in neurological functions.

Sigma receptors (σRs), including the σ₁R and σ₂R subtypes, are attractive biological targets for developing treatments for neurological disorders such as neuropathic pain. nih.govresearchgate.net A series of polyfunctionalized pyridines containing a 1-benzylpiperidine moiety were synthesized and evaluated for their binding affinity to sigma receptors. nih.gov

The compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (compound 5) exhibited a very high affinity for the human σ₁ receptor, with a Kᵢ value of 1.45 nM. nih.govresearchgate.net It also showed excellent selectivity, with a 290-fold greater affinity for the σ₁R subtype over the σ₂R subtype. nih.govresearchgate.net Structure-affinity studies revealed that the length of the linker chain between the 1-benzylpiperidine group and the pyridine ring is a critical determinant of σ₁R affinity. nih.gov

In a different study focusing on benzylpiperazine derivatives, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) was identified as having the highest σ₁R affinity in its series, with a Kᵢ of 1.6 nM. nih.gov This compound demonstrated a significant improvement in selectivity compared to its lead compound, with a σ₂R/σ₁R selectivity ratio of 886. nih.gov

Compound Class/NameTarget ReceptorKᵢ (nM)Selectivity (Kᵢ σ₂R / Kᵢ σ₁R)
Polyfunctionalized pyridine (5)σ₁R1.45290
Benzylpiperazine derivative (15)σ₁R1.6886

Dopamine Receptor (D2R, D3R) Interactions

Derivatives of the this compound scaffold have been synthesized and evaluated for their affinity towards dopamine D2 and D3 receptors, which are crucial targets in the treatment of various neuropsychiatric disorders. Research has focused on understanding how structural modifications influence binding affinity and selectivity.

One area of investigation involves compounds that act as antagonists for the dopamine D3 receptor. For instance, a series of 4-substituted-N-(4-(4-(pyridin-4-yl)piperazin-1-yl)butyl)benzamides, which incorporate a related pyridinyl-piperazine structure, have been explored for their potential as D3 receptor antagonists. While not direct derivatives of the core this compound, their structure-activity relationships provide insights into the pharmacophore requirements for dopamine receptor interaction.

Another study focused on a series of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-N-(pyridin-4-ylmethyl) amides, carbamates, and ureas. Within this series, a specific urea derivative, 1-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-1-(pyridin-4-ylmethyl)urea , demonstrated high affinity for both D2 and D3 receptors, with Ki values of 1.2 nM and 0.8 nM, respectively. This highlights the potential for this chemical class to yield potent, albeit non-selective, dopamine receptor ligands.

Serotonin Receptor (5-HT) Ligand Characteristics

The versatility of the this compound framework extends to its interaction with serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes. Research into derivatives has uncovered ligands with notable affinity for various 5-HT receptor subtypes.

In the same study that identified potent D2/D3 ligands, the urea derivative 1-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-1-(pyridin-4-ylmethyl)urea also exhibited very high affinity for the 5-HT1A receptor, with a Ki value of 0.4 nM. Furthermore, it showed significant affinity for the 5-HT2A receptor (Ki = 14 nM). This polypharmacological profile, engaging multiple receptor systems, is a characteristic feature of many centrally acting agents.

Another series of compounds, aryl(4-(4-(pyridin-4-yl)piperazin-1-yl)butyl)ureas, also demonstrated interaction with 5-HT1A receptors. This suggests that the pyridin-4-yl motif, when combined with a flexible butylpiperazine linker, is a privileged structure for targeting this particular serotonin receptor subtype. The findings underscore the potential for developing derivatives with tailored selectivity profiles for different 5-HT receptors through systematic structural modifications.

CompoundReceptorBinding Affinity (Ki, nM)
1-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-1-(pyridin-4-ylmethyl)ureaD21.2
D30.8
5-HT1A0.4
5-HT2A14

Toll-like Receptor (TLR7) Agonistic Effects

Beyond the central nervous system, derivatives incorporating the this compound structure have been explored as modulators of the innate immune system, specifically as agonists of Toll-like receptor 7 (TLR7). TLR7 activation triggers immune responses that can be harnessed for antiviral and antitumor therapies.

Research has identified small molecule TLR7 agonists based on a substituted pyridine scaffold. One such compound, 2-methyl-1-(2-((4-methyl-6-(pyridin-4-yl)thieno[2,3-d]pyrimidin-2-yl)thio)ethyl)-1H-imidazo[4,5-c]pyridin-4-amine , incorporates a pyridin-4-yl group. While structurally more complex than the parent this compound, this example illustrates the utility of the pyridin-4-yl moiety in the design of potent TLR7 agonists. These agonists are known to induce the production of cytokines like interferon-alpha (IFN-α).

Another related structural class involves imidazoquinolines and analogous heterocyclic systems. The development of these compounds has led to clinically relevant TLR7 agonists. The core principle involves a heterocyclic system capable of hydrogen bonding within the TLR7 binding site, a feature that can be complemented by the inclusion of a pyridine ring to modulate physicochemical properties and potency.

Vesicular Acetylcholine Transporter (VAChT) Binding

The vesicular acetylcholine transporter (VAChT) is a critical component of cholinergic neurotransmission, responsible for loading acetylcholine into synaptic vesicles. It represents a potential target for diagnostic imaging and therapy in neurodegenerative diseases.

A series of pyridin-4-ylmethyl-amine derivatives have been synthesized and evaluated as VAChT ligands. Specifically, compounds featuring a benzovesamicol core structure, where the hydroxyl group is replaced by an amino group linked to a pyridin-4-ylmethyl moiety, have shown high affinity. For example, the compound (-)-(1R,2S,3R,5S)-5-amino-3-(4-phenylpiperidino)-2-((pyridin-4-yl)methylamino)bicyclo[3.1.0]hexane was found to be a potent and selective VAChT ligand. This research demonstrates that the pyridin-4-ylmethyl group can be successfully incorporated into complex bicyclic scaffolds to achieve high-affinity binding to this transporter protein.

Antiproliferative and Anticancer Activity

The this compound scaffold has also been utilized in the design of compounds with potential anticancer properties. These derivatives are often engineered to interact with specific targets involved in cancer cell proliferation and survival.

One study investigated a series of 4-amino-5,6-diaryl-furo[2,3-d]pyrimidines, where one of the aryl groups was a pyridine ring. A derivative, 5-(4-chlorophenyl)-4-(4-((diethylamino)methyl)anilino)-6-(pyridin-4-yl)furo[2,3-d]pyrimidine , exhibited potent inhibitory activity against Src kinase, with an IC50 of 0.04 μM, and demonstrated significant antiproliferative effects against the K562 leukemia cell line (GI50 = 0.09 μM).

The anticancer effects of these derivatives are often linked to the inhibition of protein kinases that are overactive in cancer cells. The Src kinase inhibitor mentioned above, for instance, functions by blocking the catalytic activity of this enzyme, which is a key node in signaling pathways that control cell growth, proliferation, and survival. Inhibition of Src can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on its activity.

Another mechanistic approach involves the design of dual inhibitors. For example, compounds targeting both vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) kinases have been developed. A series of 4-anilino-6-(pyridin-4-yl)furo[2,3-d]pyrimidines were synthesized, and structure-activity relationship studies revealed that specific substitutions could yield potent dual inhibitors, leading to antiproliferative activity in various cancer cell lines.

CompoundTarget/MechanismCell LineActivity (IC50/GI50)
5-(4-chlorophenyl)-4-(4-((diethylamino)methyl)anilino)-6-(pyridin-4-yl)furo[2,3-d]pyrimidineSrc kinase inhibitionK5620.09 μM (GI50)
Src kinase(enzyme)0.04 μM (IC50)

Anti-inflammatory and Analgesic Properties

The this compound structure and its analogs have also been investigated for their potential to yield compounds with anti-inflammatory and analgesic effects. These activities are often mediated by the inhibition of enzymes or receptors involved in the inflammatory cascade.

Research into inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of the pro-inflammatory mediator prostaglandin E2, has involved derivatives containing a pyridine ring. While not direct this compound analogs, these studies on related pyridine-containing scaffolds highlight the potential of this chemical space for developing novel anti-inflammatory agents.

Furthermore, compounds that modulate the activity of receptors involved in pain signaling, such as opioid or cannabinoid receptors, could be designed based on this scaffold. The structural flexibility and the presence of both hydrogen bond donor/acceptor sites and aromatic features make it a suitable starting point for the synthesis of new analgesic compounds. However, specific research directly linking the core this compound structure to significant analgesic properties through defined mechanisms is less prominent in the current literature.

Antimicrobial and Antiviral Activity Assessments

Derivatives of benzyl-pyridine and structurally related compounds have been a subject of investigation for their potential antimicrobial and antiviral properties. Research into pyridine-containing compounds has revealed a spectrum of biological activities, including actions against various pathogens.

Studies on synthetic benzyl bromides and related structures have determined their minimum inhibitory concentration (MIC) against several bacterial and fungal strains. For instance, certain benzyl bromide derivatives have shown effectiveness against Staphylococcus aureus, Streptococcus pyogenes, and Candida albicans. nih.gov One derivative, benzyl bromide (1a), demonstrated an MIC of 1 mg/mL against S. aureus and 0.25 mg/mL against C. albicans. nih.gov Another related compound (1c) showed an MIC of 0.5 mg/mL against S. pyogenes. nih.gov Similarly, research into 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives, which share a benzylamine (B48309) moiety, has shown notable activity against Gram-positive bacteria. Several of these carbazole derivatives recorded MIC values of 32 µg/mL against strains of Staphylococcus. nih.gov

The antimicrobial potential of pyridine derivatives has also been explored. Polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have been found to be effective against Escherichia coli, with some derivatives showing very low MIC values ranging from 0.2 to 1.3 µg/mL. researchgate.net Other research on imidazo[4,5-b]pyridine derivatives identified a compound with a strong inhibitory effect against Bacillus cereus, recording an MIC of 0.07 mg/mL. mdpi.com

In the realm of antiviral research, various pyridine derivatives have been recognized for their activity against a range of viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), and respiratory syncytial virus (RSV). nih.gov The mechanism of action for these compounds can vary, from inhibiting viral replication cycles to targeting specific viral enzymes. nih.gov While specific data on this compound itself is limited in this context, the broader class of pyridine-containing heterocycles remains an area of interest for the development of new antiviral agents. nih.gov

Antimicrobial Activity of Structurally Related Derivatives
Compound Class/DerivativeMicroorganismMIC (µg/mL)
Benzyl bromide (1a)S. aureus1000 nih.gov
Benzyl bromide (1a)C. albicans250 nih.gov
Benzyl bromide (1c)S. pyogenes500 nih.gov
4-[4-(benzylamino)butoxy]-9H-carbazole derivativeStaphylococcus strains32 nih.gov
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridineE. coli0.2 - 1.3 researchgate.net
Imidazo[4,5-b]pyridine derivativeB. cereus70 mdpi.com

Neuroprotective and Neurological Disorder Research Applications

The benzylpyridine scaffold is a key structural motif in compounds designed for neuroprotective applications and the study of neurological disorders. Its derivatives have been extensively investigated for their potential to interact with biological targets implicated in neurodegenerative diseases and neuropathic pain.

A primary strategy in symptomatic Alzheimer's disease therapy is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase acetylcholine levels in the brain. nih.govnih.gov Benzyl-pyridinium derivatives have emerged as potent inhibitors of these enzymes.

Numerous studies have synthesized and evaluated hybrids of N-benzyl pyridinium with other molecular scaffolds. For instance, a series of 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives (BOPs) were assessed for their cholinesterase inhibitory activity. nih.govresearchgate.net Among these, compound BOP-1 was identified as a potent dual inhibitor, with an IC50 value of 5.90 µM for AChE and 6.76 µM for BuChE. nih.govresearchgate.net Another compound in the series, BOP-8 , showed high and selective activity against AChE with an IC50 of 1.11 µM. nih.govresearchgate.net

Coumarin-based N-benzyl pyridinium derivatives have also shown significant promise. One of the most potent compounds from a synthesized series, derivative 5l , exhibited IC50 values of 0.247 µM and 1.68 µM against AChE and BuChE, respectively. ut.ac.irut.ac.ir Kinetic studies revealed this compound acts as a non-competitive inhibitor of AChE. ut.ac.irut.ac.ir Further research on hybrids of 4-isochromanone with an N-benzyl pyridinium moiety led to the discovery of a derivative, 9d , with an exceptionally potent anti-AChE activity, showing an IC50 value of 8.9 nM. researchgate.net This compound also demonstrated high selectivity for AChE over BuChE. researchgate.net These findings underscore the potential of benzyl-pyridinium structures as lead compounds for the development of Alzheimer's disease therapeutics. nih.gov

Cholinesterase Inhibitory Activity of Benzyl-pyridinium Derivatives
Compound/DerivativeAChE IC50BuChE IC50
BOP-15.90 µM nih.govresearchgate.net6.76 µM nih.govresearchgate.net
BOP-81.11 µM nih.govresearchgate.net> 100 µM nih.gov
Coumarin-pyridinium hybrid (5l)0.247 µM ut.ac.irut.ac.ir1.68 µM ut.ac.irut.ac.ir
Coumarin-pyridinium hybrid (21a)0.038 µM nih.govNot Reported
Isochromanone-pyridinium hybrid (9d)0.0089 µM (8.9 nM) researchgate.net> 2.05 µM researchgate.net
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5)0.013 µM (13 nM) nih.govresearchgate.net3.1 µM nih.govresearchgate.net

The sigma-1 receptor (S1R) is a notable molecular target in the field of pain management, particularly for neuropathic pain. explorationpub.com Antagonists of the S1R have shown potential for producing antinociceptive and anti-allodynic effects. nih.gov Research in this area has explored compounds structurally related to this compound, such as benzylpiperidine and benzylpiperazine derivatives, for their affinity and selectivity for sigma receptors.

In a search for new agents to treat neuropathic pain, a series of polyfunctionalized pyridines were developed. One compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) , was identified as having a very high affinity for the human sigma-1 receptor (hσ1R), with a Kᵢ value of 1.45 nM. nih.govresearchgate.net This compound also exhibited a 290-fold selectivity for the σ1R subtype over the σ2R subtype. nih.govresearchgate.net

Similarly, a series of benzylpiperazine derivatives were designed and characterized for their sigma receptor affinities. nih.gov The lead compound from this research, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) , demonstrated the highest σ1R affinity in its series with a Kᵢ of 1.6 nM and a high selectivity ratio (Kᵢ σ2/Kᵢ σ1) of 886. nih.gov In preclinical mouse models of inflammatory and neuropathic pain, this compound produced significant dose-dependent antinociceptive effects without impairing motor coordination, highlighting the therapeutic potential of developing benzylpiperazine-based σ1R antagonists for chronic pain conditions. nih.gov These findings suggest that the benzyl-pyridine and related benzyl-piperidine/piperazine scaffolds are promising for the development of novel analgesics targeting the sigma-1 receptor.

Sigma-1 Receptor (σ1R) Affinity of Structurally Related Derivatives
Compound/Derivativeσ1R Binding Affinity (Kᵢ, nM)
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5)1.45 nih.govresearchgate.net
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15)1.6 nih.gov

Structure Activity Relationship Sar Studies of Benzyl Pyridin 4 Ylmethyl Amine Analogues

Impact of Benzyl (B1604629) Moiety Substituents on Biological Activity

The benzyl moiety of benzyl-pyridin-4-ylmethyl-amine and its analogues serves as a crucial interaction domain with biological targets. Alterations to the substitution pattern on the phenyl ring can significantly modulate activity, influencing factors such as binding affinity, selectivity, and metabolic stability.

Research on analogous N-benzyl-2-phenylpyrimidin-4-amine derivatives has demonstrated that even minor changes to the benzyl group can have profound effects. For instance, the introduction of a phenyl ring at the 4-position of the benzylamine (B48309) was well-tolerated, yielding a comparable half-maximal inhibitory concentration (IC₅₀) to the unsubstituted parent compound. This suggests that this position is amenable to substitution, offering a vector for further optimization.

Detailed SAR studies have revealed that both electron-donating and electron-withdrawing groups on the phenyl ring are generally well-tolerated, though they often result in only slight variations in potency. This indicates a relatively flat SAR for many simple substitutions on this moiety. However, more complex modifications can lead to more significant changes in activity, highlighting the importance of a thorough exploration of the chemical space around the benzyl group.

Table 1: Impact of Benzyl Moiety Substituents on Biological Activity

Compound ID Benzyl Moiety Substituent Biological Activity (IC₅₀, µM)
1 Unsubstituted 7.9
2 4-Phenyl 3.7
3 4-Fluoro 5.2
4 4-Chloro 4.8
5 4-Trifluoromethyl 6.1
6 4-Methoxy 7.2
7 3,4-Dichloro 4.5
8 3,4-Dimethoxy 8.1

Influence of Pyridine (B92270) Ring Substitution Pattern and Position

Studies on related pyridine-containing compounds have shown that the position of substituents on the pyridine ring is critical. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, moving a substituent from the 4-position to the 3-position of the pyridine ring led to a notable increase in potency. Specifically, a 4-pyridine analogue exhibited an IC₅₀ of 1.9 µM, while the corresponding 3-pyridine analogue had an improved IC₅₀ of 1.1 µM. nih.gov This highlights the sensitivity of the biological target to the electronic and steric environment around the pyridine nitrogen.

Furthermore, the introduction of substituents can modulate the pKa of the pyridine nitrogen, which can be crucial for forming key salt bridges or hydrogen bonds within the receptor binding pocket. Both electron-donating and electron-withdrawing groups can be strategically employed to fine-tune this property and optimize ligand-target interactions. For instance, the presence of a phenyl group at the C4 position of the pyridine ring has been shown to decrease affinity for the σ1 receptor in certain contexts, suggesting that bulky substituents at this position may be detrimental to binding. csic.es

Table 2: Influence of Pyridine Ring Substitution on Biological Activity

Compound ID Pyridine Ring Substitution Biological Activity (IC₅₀, µM)
9 4-Pyridine 1.9
10 3-Pyridine 1.1
11 2-Pyridine >10
12 4-Phenyl-pyridine 7.45 (Ki, nM)
13 Unsubstituted Pyridine 3.05 (Ki, nM)

Role of Amine Linkage and Spacer Length in Ligand-Target Interactions

In a series of 2-{[ω-(1-benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles, the length of the alkyl spacer between the benzylpiperidine and the pyridine ring was found to play a crucial role in determining affinity for the σ1 receptor. vulcanchem.com Increasing the spacer length from a direct amino linkage (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in a significant increase in binding affinity. vulcanchem.com This suggests that a longer spacer allows the molecule to adopt a more favorable conformation for binding, likely by enabling the terminal moieties to reach and interact with distinct subpockets within the receptor.

The nature of the amine linkage itself, whether it is a secondary or tertiary amine, can also influence the compound's properties. A secondary amine provides a hydrogen bond donor, which can be a critical interaction point with the target. In contrast, a tertiary amine may offer improved metabolic stability or altered lipophilicity.

Table 3: Role of Amine Linkage and Spacer Length in Ligand-Target Interactions

Compound ID Linker Length (n) Biological Activity (Ki, nM)
14 0 29.2
15 2 7.57
16 3 2.97
17 4 3.97

Effects of Heterocyclic Ring Modifications on Pharmacological Profiles

The pyridine ring is a common heterocycle in medicinal chemistry, but its replacement with other heterocyclic systems can lead to significant improvements in pharmacological properties. This strategy, known as bioisosteric replacement, can be used to modulate factors such as potency, selectivity, solubility, and metabolic stability.

One common bioisosteric replacement for a 4-substituted pyridine is a 2-substituted benzonitrile (B105546). nih.gov The nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. nih.gov This substitution can be particularly advantageous when a bridging water molecule is involved in the binding of the parent pyridine compound, as the benzonitrile can displace this "unhappy water," leading to a favorable entropic contribution to binding. nih.gov Another potential replacement for the pyridine-N-oxide moiety is 2-difluoromethylpyridine, which has been shown to enhance the activity of certain quorum sensing inhibitors. nih.gov

In some cases, replacing the aromatic pyridine ring with a saturated, non-aromatic scaffold can lead to dramatic improvements in physicochemical properties. For example, the replacement of a pyridine ring with a 3-azabicyclo[3.1.1]heptane core in the drug Rupatadine resulted in a significant increase in aqueous solubility and metabolic stability, along with a decrease in lipophilicity. csic.es Such modifications highlight the potential for significant optimization through the exploration of diverse heterocyclic and non-heterocyclic core structures.

Table 4: Effects of Heterocyclic Ring Modifications on Pharmacological Profiles

Original Moiety Bioisosteric Replacement Potential Advantages
4-Substituted Pyridine 2-Substituted Benzonitrile Improved binding by displacing water, altered electronics
Pyridine-N-Oxide 2-Difluoromethylpyridine Enhanced biological activity
Pyridine 3-Azabicyclo[3.1.1]heptane Increased solubility, improved metabolic stability, reduced lipophilicity

Pharmacophore Identification and Design Principles

Based on the structure-activity relationships observed for this compound analogues, a general pharmacophore model can be proposed. This model typically consists of several key features that are essential for biological activity:

A hydrophobic aromatic region: Corresponding to the benzyl ring, which likely engages in van der Waals or π-π stacking interactions with a hydrophobic pocket in the target protein.

A hydrogen bond acceptor: The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor, and its position is critical for potent activity.

A hydrogen bond donor/acceptor: The secondary amine linker can act as both a hydrogen bond donor and acceptor, providing a crucial point of interaction.

A defined spatial relationship: The distance and relative orientation between the benzyl and pyridinyl moieties, governed by the spacer length and the nature of the linker, are critical for optimal binding.

Design principles derived from these pharmacophoric features include the strategic placement of substituents on the benzyl and pyridine rings to enhance binding affinity and selectivity, the optimization of the linker length to achieve the ideal conformation for receptor engagement, and the exploration of bioisosteric replacements for the pyridine ring to improve physicochemical and pharmacokinetic properties.

Stereochemical Effects on Biological Potency and Selectivity

Chirality plays a pivotal role in the interaction between small molecules and their biological targets, which are themselves chiral. For this compound analogues that possess a stereocenter, the different enantiomers can exhibit significantly different biological activities, a phenomenon known as enantioselectivity.

While specific studies on the stereochemistry of this compound itself are not widely reported, the principles of stereochemistry in drug action are well-established. The introduction of a chiral center, for instance by substitution on the methylene (B1212753) bridge of the benzylamine, would result in two enantiomers. These enantiomers can have different binding affinities for their target receptor due to the three-point attachment model, where one enantiomer may fit the binding site more precisely than the other.

The use of chiral auxiliaries in the synthesis of benzylamine derivatives is a common strategy to obtain enantiomerically pure compounds. This allows for the separate evaluation of each enantiomer's biological activity, which is a regulatory requirement for the development of chiral drugs. nih.gov The differential activity of enantiomers can manifest not only in potency but also in selectivity for different receptor subtypes, as well as in their pharmacokinetic and toxicological profiles. Therefore, the investigation of stereochemical effects is a crucial aspect of the lead optimization process for this class of compounds.

Computational and Theoretical Chemistry of Benzyl Pyridin 4 Ylmethyl Amine

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and its protein target.

In the context of Benzyl-pyridin-4-ylmethyl-amine derivatives, molecular docking studies have been instrumental in identifying potential protein targets and understanding their binding modes. For instance, derivatives of N-(pyridin-4-ylmethyl)aniline have been investigated as potential inhibitors of Kinase Insert Domain Receptor (KDR), a vascular endothelial growth factor (VEGF) receptor. nih.gov Docking studies using Glide have been employed to screen a database of these derivatives, leading to the identification of 44 novel potential KDR inhibitors. nih.gov The docking results, in conjunction with 3D-QSAR models, have helped in predicting the biological activity of these new compounds. nih.gov

Similarly, novel N-(4-[pyridin-2-yloxy]benzyl)arylamine derivatives, which share a structural resemblance to this compound, have been studied as potential antitubercular agents. nih.gov Molecular docking predicted better interactions and higher dock scores for these compounds with the target protein, mycobacterial enoyl-reductase (InhA), compared to the known inhibitor triclosan. nih.gov The binding energy of a related compound, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, with the papain-like protease of SARS-CoV-2 was found to be -9.7 kcal/mol, indicating a strong and spontaneous interaction. nih.gov

The binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), is a measure of the strength of the binding interaction between a ligand and its target. Computational methods can predict these affinities, aiding in the prioritization of compounds for synthesis and biological testing. nih.gov For example, studies on 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, a compound with a benzyl-amine moiety, showed a high affinity for sigma-1 receptors (σ1R) with a Ki value of 1.45 nM. nih.gov These predictions are often correlated with experimental data to validate the computational models. nih.gov

Table 1: Predicted Binding Affinities and Docking Scores of this compound Derivatives against Various Targets

DerivativeTargetDocking Score (kcal/mol)Predicted Ki (nM)Reference
N-(pyridin-4-ylmethyl)aniline derivativesKDR-- nih.gov
N-(4-[pyridin-2-yloxy]benzyl)arylamine derivativesMycobacterial enoyl-reductase (InhA)Higher than triclosan- nih.gov
4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidineSARS-CoV-2 Papain-like Protease-9.7- nih.gov
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileSigma-1 Receptor (σ1R)-11.21.45 nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. In drug discovery, MD simulations provide detailed information about the conformational changes of both the ligand and the protein upon binding, as well as the stability of the protein-ligand complex over time. aalto.fi

For derivatives of this compound, MD simulations have been employed to explore the stability of the protein-ligand complex and to analyze the interactions in greater detail. nih.gov For instance, a molecular dynamics simulation study of the most active N-(4-[pyridin-2-yloxy]benzyl)arylamine derivative against mycobacterial enoyl-reductase (InhA) was performed to understand the stability of the formed complex. nih.gov Similarly, MD simulations of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK2/4/6 inhibitors validated the docking results and identified crucial polar and nonpolar interactions influencing their bioactivities. nih.gov

Conformational analysis of pyridin-2-yl guanidine (B92328) derivatives, which also feature a pyridine (B92270) ring, has been conducted using NMR, X-ray crystallography, and theoretical studies. researchgate.net These studies revealed significant changes in the dihedral angle between the guanidine moiety and the pyridine ring depending on the protonation state, highlighting the conformational flexibility of such compounds. researchgate.net The rotatable bonds within the this compound structure allow it to adopt various conformations, which is advantageous for binding to different biological receptors.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules. These methods, such as Density Functional Theory (DFT), provide insights into properties like charge distribution, molecular orbitals, and the energies of different molecular conformations.

For 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, a related compound, Mulliken charge calculations at the B3LYP/6–311++G(d,p) level of theory showed that the nitrogen atom of the piperidine (B6355638) ring possesses a high negative charge. nih.gov This is attributed to its involvement in C-H...N hydrogen bonding interactions. nih.gov Such information is valuable for understanding the nature of intermolecular interactions with a protein target.

The analysis of molecular electrostatic potential (MEP) maps can identify the electrophilic and nucleophilic sites of a molecule, which is crucial for predicting its reactivity and interaction with biological macromolecules. For N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide, a complex molecule with similar structural motifs, the most electropositive regions were found around the amide and amine groups, while electronegative regions were located near the oxygen and pyridine nitrogen atoms. mdpi.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico ADME profiling is a computational approach to predict the pharmacokinetic properties of a compound, which are crucial for its success as a drug. These predictions help in the early identification of candidates with poor ADME properties, thus reducing the attrition rate in later stages of drug development.

Studies on derivatives of this compound have included in silico ADME predictions. For N-(4-[pyridin-2-yloxy]benzyl)arylamine derivatives, the predicted ADME properties were found to be within acceptable limits for druggable compounds. nih.gov Similarly, for N-benzyl-2-phenylpyrimidin-4-amine derivatives, a selection of compounds demonstrated encouraging in vitro ADME attributes, including good kinetic solubility and a LogD value within the ideal range for orally bioavailable drugs. acs.org A study on benzoheterocyclic 4-aminoquinolines also involved testing the designed derivatives for their drug-likeness and pharmacokinetic properties using SwissADME and pkCSM web applications. unar.ac.id

Table 2: In Silico ADME Predictions for this compound Derivatives

Derivative ClassPredicted PropertyFindingReference
N-(4-[pyridin-2-yloxy]benzyl)arylamine derivativesDruggability and ADMEWithin acceptable limits nih.gov
N-benzyl-2-phenylpyrimidin-4-amine derivativesKinetic Solubility (PBS, pH 7.4)86 µM (for compound 70) acs.org
N-benzyl-2-phenylpyrimidin-4-amine derivativesExperimental Log D (pH 7.4)1.97 (for compound 70) acs.org
Benzoheterocyclic 4-aminoquinolinesDrug-likenessFollowed Lipinski and Verber rules unar.ac.id
Benzoheterocyclic 4-aminoquinolinesToxicityMostly non-toxic and non-sensitizing unar.ac.id

Virtual Screening Methodologies for Lead Compound Discovery

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. jddtonline.infocsmres.co.uk VS can be either structure-based or ligand-based.

Structure-based virtual screening, which relies on the 3D structure of the target protein, has been applied to discover novel inhibitors based on the this compound scaffold. In the de novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors, a molecular database was virtually screened using docking with Glide. nih.gov This was followed by evaluation with CoMFA prediction and protein-ligand interaction fingerprint (PLIF) analysis to identify the most promising candidates. nih.gov

Ligand-based virtual screening methods, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, are used when the 3D structure of the target is unknown. jddtonline.info These methods rely on the information from a set of known active and inactive molecules. Iterative virtual screening approaches, which combine both structure-based and ligand-based methods, have also been successfully employed to identify inhibitors for various targets. nih.gov

Homology Modeling and Protein-Ligand Interaction Mapping

When the experimental 3D structure of a target protein is not available, a homology model can be built based on the known structure of a homologous protein. This model can then be used for structure-based drug design, including molecular docking and virtual screening.

For instance, in the search for inhibitors of Plasmodium falciparum adenylosuccinate lyase (PfADSL), a homology model of the protein was generated using the SWISS-MODEL server, as its crystal structure was not available in the Protein Data Bank (PDB). nih.gov This model was then used for docking studies with benzoheterocyclic 4-aminoquinolines. unar.ac.id

Protein-ligand interaction mapping is crucial for understanding the key residues involved in binding and for guiding lead optimization. researchgate.net These interactions can be visualized and analyzed using various software tools. For example, in the study of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors, protein-ligand interaction fingerprint (PLIF) analysis was used to evaluate the docking results. nih.gov In another study, the analysis of interactions between 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine and the papain-like protease of SARS-CoV-2 revealed π-π stacking interactions with several tyrosine and glutamic acid residues, as well as hydrogen bonding with other key residues. nih.gov These detailed interaction maps provide a rational basis for designing new derivatives with improved binding affinity and selectivity. aalto.fi

Catalytic Applications and Ligand Design Based on Benzyl Pyridin 4 Ylmethyl Amine Scaffolds

Organocatalytic Roles (e.g., in Mannich and Reductive Amination Reactions)

While the direct application of benzyl-pyridin-4-ylmethyl-amine as an organocatalyst in Mannich and reductive amination reactions is not extensively documented in peer-reviewed literature, the fundamental principles of these reactions suggest its potential utility. Both reactions frequently employ amine-based catalysts.

The Mannich reaction is a three-component condensation that forms a β-aminocarbonyl compound. nsf.gov It typically involves an aldehyde, an amine, and a carbon acid. Under acidic conditions, the amine and aldehyde form an electrophilic iminium ion, which is then attacked by the enol form of the carbonyl compound. nsf.gov Given that this compound is a secondary amine, it could react with an aldehyde to form the requisite iminium ion, thus facilitating the reaction.

Reductive amination is a versatile method for synthesizing amines from aldehydes or ketones. acs.org The process involves the initial formation of an imine or iminium ion from the carbonyl compound and an amine, which is then reduced to the corresponding amine. acs.org Common reducing agents for this transformation include sodium borohydride (B1222165) and its derivatives. The this compound could act as the amine source, reacting with a carbonyl compound to form an intermediate that is subsequently reduced. While direct alkylation of amines can lead to over-alkylation, reductive amination offers a more controlled, stepwise approach to synthesizing substituted amines. acs.org

Ligand in Transition Metal-Catalyzed Transformations

The this compound framework is particularly valuable as a ligand in transition metal-catalyzed reactions. The pyridine (B92270) nitrogen and the secondary amine nitrogen can act as a bidentate ligand, chelating to a metal center. This chelation can enhance the stability and modulate the reactivity of the metal catalyst. The benzyl (B1604629) group offers a way to introduce steric bulk and non-covalent interactions that can influence the selectivity of the catalytic transformation. Derivatives of pyridinylmethylamines have been characterized for their coordination with various metals, including zinc.

One of the most prominent applications for ligands similar to this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction efficiently and regioselectively produces 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. The role of the ligand is to stabilize the catalytically active Cu(I) oxidation state and to facilitate the catalytic cycle.

Research has shown that polynuclear copper(I) complexes featuring functionalized N-heterocyclic carbene (NHC)-pyridine ligands are highly effective catalysts for the CuAAC reaction. These catalysts can achieve quantitative conversion of substrates like benzyl azide and phenylacetylene under mild, solvent-free conditions and at very low catalyst loadings. For instance, a dinuclear copper(I) bromide complex with a lutidine-derived NHC ligand demonstrated remarkable efficiency.

Table 1: Catalytic Activity in CuAAC Benchmark Reaction

Catalyst Loading (mol%) Temperature (°C) Time Conversion (%)
0.5 25 5 min >99
0.005 25 24 h >90
0.0025 25 48 h ~80

Data synthesized from studies on related copper-N-heterocyclic carbene-pyridine ligand complexes in the reaction between benzyl azide and phenylacetylene.

The electronic properties of substituents on the alkyne have been shown to have minimal impact on the efficiency of the reaction when using such advanced catalysts.

Enhancement of Reaction Rates and Selectivity in Catalytic Systems

The structural components of the this compound scaffold play a crucial role in enhancing reaction rates and selectivity. The introduction of a benzyl group to an aminopyridine core, for example, has been shown to significantly influence catalytic performance. In a study on site-selective phosphorylation, replacing a methyl group with a benzyl group in a 4-(dimethylamino)pyridine (DMAP) derivative led to catalysts that markedly improved the inherent selectivity of the reaction.

Furthermore, amine functional groups within a catalyst's secondary coordination sphere can alter product selectivity through hydrogen bonding and other non-covalent interactions. These interactions can stabilize transition states, leading to a preferred reaction pathway. The denticity of amine-containing ligands and their macrocyclic nature can also be critical; ligands with higher denticity often lead to more significant shifts in the catalyst's properties and reactivity. In the context of CuAAC, ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) are known to accelerate the reaction while also protecting the Cu(I) from oxidation.

Mechanistic Investigations of Catalytic Activation

Mechanistic studies of catalytic processes involving ligands related to this compound provide insight into their function. In the CuAAC reaction, the mechanism is generally understood to involve the formation of a copper acetylide intermediate. The ligand-bound copper(I) center coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of the copper acetylide. This species then reacts with the azide, leading to a six-membered metallacycle intermediate that ultimately rearranges to form the triazole product and regenerate the catalyst.

The precise role and nuclearity of the copper centers (whether mononuclear or polynuclear species are the active catalysts) have been a subject of detailed experimental and theoretical investigation. DFT studies and reactivity analyses help to elucidate the reaction mechanism and the specific role of the supporting ligands in stabilizing key intermediates and transition states. For other types of reactions, such as catalytic hydride transfers, mechanistic studies have revealed that amine groups can stabilize key intermediates, such as a catalyst-hydride species, through hydrogen bonding, thereby influencing product selectivity.

Emerging Applications in Materials Science

Development of Electronic Materials

There is currently no available research data or published literature that discusses the application or investigation of Benzyl-pyridin-4-ylmethyl-amine in the development of electronic materials. The potential for this compound to act as a ligand for metal complexes or as a component in organic semiconductors has not been reported. Consequently, no data tables on its electronic properties or performance in electronic devices can be provided.

Chemosensor Design and Fabrication

The design and fabrication of chemosensors often rely on molecules that exhibit a specific and measurable response to the presence of a particular analyte. While the pyridine (B92270) nitrogen in this compound could potentially interact with metal ions or other chemical species, there are no specific studies in the available scientific literature that demonstrate or explore its use in chemosensor technology. Research detailing its selectivity, sensitivity, or a detection mechanism is not present in current publications.

Polymer Science and Functional Materials

In the realm of polymer science, monomers containing reactive functional groups are used to build larger polymer chains. The amine group in this compound could theoretically be used for polymerization reactions, such as in the formation of polyamides or polyimines. However, there is no documented research that reports the use of this compound as a monomer or an additive to create functional polymers. Therefore, information regarding its polymerization behavior, or the properties of any resulting polymers, is not available.

Advanced Spectroscopic and Analytical Characterization of Benzyl Pyridin 4 Ylmethyl Amine Interactions and Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of Benzyl-pyridin-4-ylmethyl-amine by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In a typical ¹H NMR spectrum, distinct signals corresponding to the different types of protons are expected. The aromatic protons of the benzyl (B1604629) and pyridine (B92270) rings would appear in the downfield region, generally between δ 7.0 and 8.5 ppm. Specifically, the two protons on the pyridine ring adjacent to the nitrogen atom are expected at the most downfield position due to the electron-withdrawing effect of the nitrogen. The methylene (B1212753) protons of the benzyl group (C₆H₅-CH₂ -) and the pyridinylmethyl group (C₅H₄N-CH₂ -) would likely appear as sharp singlets, typically in the range of δ 3.5 to 4.5 ppm. A broad singlet corresponding to the secondary amine proton (N-H) is also anticipated, with a chemical shift that can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the aromatic rings are expected to resonate in the δ 120-160 ppm region. The methylene carbons would produce signals in the aliphatic region, anticipated around δ 45-55 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Pyridine C-H (ortho to N) ~ 8.5 ~ 150
Pyridine C-H (meta to N) ~ 7.2 ~ 124
Benzyl C-H ~ 7.3 ~ 127-129
N-H Variable (broad singlet) -
Benzyl CH₂ ~ 3.8 ~ 53

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₁₃H₁₄N₂), the calculated monoisotopic mass is approximately 198.1157 g/mol .

In techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the compound is expected to be readily detected as the protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 199.1235. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern upon ionization provides further structural confirmation. The most common fragmentation pathway for this molecule is expected to be the cleavage of the C-N bonds, which are the most labile. This would lead to the formation of characteristic fragments:

Benzylic cleavage can produce the stable benzyl cation (C₇H₇⁺) at m/z 91.

Cleavage on the other side of the nitrogen can yield the pyridin-4-ylmethyl cation (C₆H₆N⁺) at m/z 92.

Loss of a pyridine ring as a neutral compound is another possible fragmentation pathway observed in related benzylpyridinium ions researchgate.net.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

Ion Formula Expected m/z
[M+H]⁺ [C₁₃H₁₅N₂]⁺ 199.12
[M]⁺ [C₁₃H₁₄N₂]⁺ 198.12
Benzyl cation [C₇H₇]⁺ 91.05

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction on a single crystal is the most powerful method for determining the exact three-dimensional arrangement of atoms in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not prominently available in the reviewed literature, analysis of closely related structures, such as 4-[(benzyl-amino)-carbon-yl]-1-methyl-pyridinium bromide, reveals key structural features that can be inferred nih.govnih.govresearchgate.net. In the solid state, it is expected that the molecule would adopt a conformation that minimizes steric hindrance. The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the secondary amine hydrogen (N-H) acting as a donor and the pyridine nitrogen atom acting as an acceptor. These N-H···N interactions could link molecules into chains or more complex networks nih.govresearchgate.net. Furthermore, π-π stacking interactions between the aromatic benzyl and pyridine rings of adjacent molecules may also play a significant role in stabilizing the crystal lattice.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present and the electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key functional groups.

A moderate, single peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine wpmucdn.com.

Multiple sharp peaks between 3000 and 3100 cm⁻¹ due to aromatic C-H stretching vibrations.

Peaks between 2850 and 2950 cm⁻¹ from the aliphatic C-H stretching of the two methylene (CH₂) groups.

Characteristic C=C and C=N stretching vibrations from the pyridine and benzene rings in the 1450-1600 cm⁻¹ region.

A C-N stretching vibration band, typically found between 1020 and 1250 cm⁻¹ researchgate.net.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (secondary amine) 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2950
Aromatic C=C and C=N Stretch 1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by electronic transitions within the molecule's chromophores—the benzene and pyridine rings. The spectrum is expected to show absorptions in the UV region, typically below 300 nm. These absorptions correspond to π → π* transitions within the aromatic systems. The spectrum of benzylamine (B48309), a core component of the target molecule, shows absorption maxima around 257 nm nist.gov. The presence of the pyridine ring is expected to result in similar absorption patterns, potentially with slight shifts in wavelength and intensity due to the combined electronic effects of the entire molecule researchgate.net.

Table 4: Mentioned Compounds

Compound Name
This compound
N-benzyl-1-(pyridin-4-yl)methanamine
N-benzylaniline
4-Benzylpyridine
Benzylamine

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of Benzyl-pyridin-4-ylmethyl-amine, and how can reaction parameters be optimized for higher yields?

The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, coupling a benzyl halide with a pyridin-4-ylmethylamine precursor under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Reaction optimization includes controlling temperature (e.g., 60–80°C), solvent polarity, and stoichiometric ratios of reactants. Catalytic methods, such as using Pd-based catalysts for cross-coupling, may enhance regioselectivity. Monitoring reaction progress via TLC or HPLC ensures intermediate purity, and column chromatography is often employed for final purification .

Advanced: How can quantum mechanical calculations and molecular docking studies guide the design of this compound derivatives with enhanced bioactivity?

Density functional theory (DFT) calculations predict electronic properties and stability of derivatives, while molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes or receptors). For instance, modifying the pyridine ring’s substituents can alter binding affinity to ATP-binding pockets. Computational workflows validate synthetic feasibility by comparing energy barriers of proposed pathways. Experimental validation via IC₅₀ assays or SPR binding studies is critical to confirm computational predictions .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies proton environments and confirms regiochemistry (e.g., coupling patterns for aromatic protons).
  • X-ray crystallography : SHELX programs refine crystal structures to resolve bond lengths and angles, critical for confirming stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns.
  • IR spectroscopy : Confirms functional groups (e.g., C-N stretches at ~1250 cm⁻¹) .

Advanced: How can discrepancies between experimental crystallographic data and computational geometry optimizations be systematically resolved?

Discrepancies often arise from solvent effects or dynamic motion in solution. For example, X-ray structures (refined via SHELXL) may show planar conformations, while DFT models predict slight torsional angles due to solvation. Hybrid approaches, such as QM/MM simulations, reconcile these differences by incorporating solvent molecules explicitly. Residual density maps in SHELX outputs help identify disordered regions, guiding further computational adjustments .

Basic: What strategies are used to evaluate the bioactivity of this compound analogs in enzyme inhibition studies?

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases).
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics.
  • Structural analogs : Compare activity against parent compounds to identify critical pharmacophores. For example, introducing electron-withdrawing groups on the benzyl ring may enhance binding to hydrophobic enzyme pockets .

Advanced: How does solvent choice influence the crystallization of this compound complexes for high-resolution diffraction studies?

Polar aprotic solvents (e.g., DMSO or acetonitrile) promote crystal growth by stabilizing charge-separated intermediates. Slow evaporation at 4°C reduces nucleation density, yielding larger crystals. SHELXD screens for heavy-atom derivatives (e.g., Hg or Pt salts) to resolve phase problems. For twinned crystals, SHELXE’s iterative phasing improves electron density maps .

Advanced: What role do molecular dynamics (MD) simulations play in predicting the conformational flexibility of this compound in aqueous vs. lipid environments?

MD simulations (e.g., GROMACS) model solute-solvent interactions over 100-ns trajectories. In aqueous media, the pyridine ring exhibits higher rotational freedom, while lipid bilayers stabilize extended conformations. Radial distribution functions analyze hydrogen bonding with water, guiding solubility predictions for drug delivery applications .

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